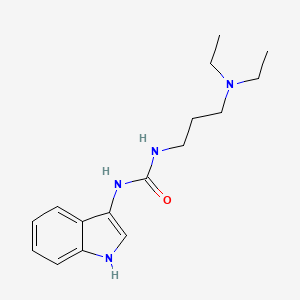
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C16H24N4O and its molecular weight is 288.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea is a synthetic compound that belongs to the class of urea derivatives. Its structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H24N4O. It features a diethylamino group and an indole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 288.39 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 377.8 ± 27.0 °C at 760 mmHg |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can modulate the activity of various biological pathways, including those involved in cancer progression and microbial resistance.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing cellular responses.
Antimicrobial Activity
Studies have demonstrated that urea derivatives exhibit significant antimicrobial properties. In vitro tests have shown that similar compounds can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0048 |
These findings suggest that this compound could have similar antimicrobial effects, warranting further investigation.
Anticancer Activity
The indole structure is known for its anticancer properties. Compounds with indole moieties have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry reported that indole derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM .
- Antimicrobial Efficacy : Research documented in Antibiotics highlighted the effectiveness of urea derivatives against resistant bacterial strains, emphasizing their potential as therapeutic agents .
科学研究应用
Biological Applications
- Antitumor Activity : Research has demonstrated that derivatives containing the diethylamino propyl urea moiety exhibit significant antitumor properties. For instance, compounds similar to 1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea have shown promising results in inhibiting cancer cell proliferation with IC50 values indicating effective potency against various cancer cell lines .
- Neuroprotective Effects : The compound's structural similarity to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Studies indicate that indole derivatives can modulate neurotransmitter systems, providing a basis for further exploration in neuroprotection .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents. The mechanism is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways .
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor efficacy of various derivatives of this compound against human cancer cell lines. Results indicated that modifications to the indole structure significantly influenced cytotoxicity, with certain derivatives achieving IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents.
Case Study 2: Neuroprotective Screening
In another investigation focusing on neuroprotective effects, researchers tested the compound's ability to prevent neuronal cell death induced by oxidative stress. The results demonstrated a dose-dependent protective effect, supporting its potential role in treating neurodegenerative disorders such as Alzheimer's disease.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-3-20(4-2)11-7-10-17-16(21)19-15-12-18-14-9-6-5-8-13(14)15/h5-6,8-9,12,18H,3-4,7,10-11H2,1-2H3,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOKZYDJLSXNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













